molecular formula C20H13Cl2NO4 B1663367 CK2 inhibitor D11 CAS No. 84989-99-1

CK2 inhibitor D11

Cat. No.: B1663367
CAS No.: 84989-99-1
M. Wt: 402.2 g/mol
InChI Key: FACZKZGINIUSLP-UKTHLTGXSA-N
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Description

CK2 inhibitor D11 is a synthetic organic compound characterized by its complex structure, which includes dichloro, hydroxy, and methoxyanilino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CK2 inhibitor D11 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction involving appropriate aromatic precursors under acidic or basic conditions.

    Introduction of Chlorine Atoms: Chlorination of the dibenzofuran core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Methoxyanilino Substitution: The final step involves the substitution of the methoxyanilino group, which can be achieved through nucleophilic aromatic substitution reactions using 4-methoxyaniline and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

CK2 inhibitor D11 undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the methoxyanilino group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted dibenzofuran derivatives.

Scientific Research Applications

CK2 inhibitor D11 has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structural features.

    Materials Science: Application in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of CK2 inhibitor D11 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Similar in having dichloro substituents but differs in the core structure and functional groups.

    Dibenzofuran Derivatives: Compounds with similar dibenzofuran cores but different substituents.

Uniqueness

CK2 inhibitor D11 is unique due to its combination of dichloro, hydroxy, and methoxyanilino groups, which confer specific chemical reactivity and potential biological activity not found in other similar compounds.

Properties

CAS No.

84989-99-1

Molecular Formula

C20H13Cl2NO4

Molecular Weight

402.2 g/mol

IUPAC Name

1,3-dichloro-6-[(4-methoxyphenyl)iminomethyl]dibenzofuran-2,7-diol

InChI

InChI=1S/C20H13Cl2NO4/c1-26-11-4-2-10(3-5-11)23-9-13-15(24)7-6-12-17-16(27-20(12)13)8-14(21)19(25)18(17)22/h2-9,24-25H,1H3

InChI Key

FACZKZGINIUSLP-UKTHLTGXSA-N

SMILES

COC1=CC=C(C=C1)N=CC2=C(C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl)O

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/2\C(=O)C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl)O

84989-99-1

Synonyms

D11;  CK2 inhibitor D11;  1,3-Dichloro-6-[(E)-((4-methoxyphenyl)imino)methyl] dibenzo(b,d)furan-2,7-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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